

Toxicological Profile of n-Butylbenzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Butylbenzene*

Cat. No.: *B1677000*

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Abstract

n-Butylbenzene, an aromatic hydrocarbon, finds application as a solvent and intermediate in various industrial processes. A comprehensive understanding of its toxicological profile is imperative for risk assessment and ensuring occupational and environmental safety. This technical guide provides an in-depth review of the current toxicological data on **n-butylbenzene**. The available literature indicates that the primary target organs for **n-butylbenzene** toxicity are the liver and kidneys. A two-generation reproductive toxicity study in rats has established No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for parental and offspring toxicity. However, significant data gaps exist, particularly concerning chronic toxicity, carcinogenicity, and genotoxicity. This guide summarizes the available quantitative data, details key experimental protocols, and explores potential mechanisms of toxicity, drawing analogies from structurally related compounds like benzene where necessary.

Chemical and Physical Properties

Property	Value
CAS Number	104-51-8
Molecular Formula	C ₁₀ H ₁₄
Molecular Weight	134.22 g/mol
Appearance	Colorless liquid
Boiling Point	183 °C
Melting Point	-88 °C
Flash Point	59 °C
Specific Gravity	0.860

Toxicological Data

Acute Toxicity

Data on the acute toxicity of n-**butylbenzene** is limited. Some studies on analogous compounds provide an indication of its potential acute effects.

Endpoint	Species	Route	Value	Reference
LD ₅₀ (Intraperitoneal)	Mouse	IP	1.995 g/kg	[1]
Acute Oral Toxicity	Rat	Gavage	2/10 died at 4.3 g/kg	[1]

Subchronic and Chronic Toxicity

Comprehensive subchronic and chronic toxicity studies on n-**butylbenzene** are not readily available in the public domain. The most extensive dataset comes from a two-generation reproductive toxicity study.

Reproductive and Developmental Toxicity

A key study by Izumi et al. (2005) provides the most comprehensive data on the reproductive and developmental toxicity of n-**butylbenzene**.[\[2\]](#)

Study	Species	Route	Doses (mg/kg/day)	NOAEL (Parental)	LOAEL (Parental)	NOAEL (Offspring)	LOAEL (Offspring)	Key Findings
Two-Generation Reproductive Toxicity	Rat (Crj:CD (SD) IGS)	Oral (Gavage)	0, 30, 100, 300	100 mg/kg/day	300 mg/kg/day	-	300 mg/kg/day	Increased liver and kidney weights, histopathological changes in liver and kidney in parental generations. Increased thymus weights in offspring. No significant effects on fertility. [1] [2]

Carcinogenicity and Genotoxicity

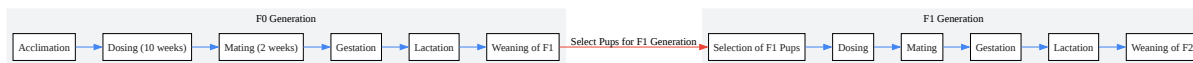
There is inadequate information to assess the carcinogenic potential of n-**butylbenzene**.^[1] No dedicated carcinogenicity bioassays have been identified. Similarly, there is a lack of specific genotoxicity data for n-**butylbenzene**. However, related compounds like benzene are known clastogens, producing chromosomal aberrations.^[3]

Experimental Protocols

Two-Generation Reproductive Toxicity Study (Izumi et al., 2005)

This study was conducted to evaluate the effects of n-**butylbenzene** on fertility and development in rats over two generations.^[2]

- Test Substance: n-**Butylbenzene** (purity not specified) in olive oil.
- Species: Crj:CD (SD) IGS rats, 24 males and 24 females per group.
- Dose Levels: 0, 30, 100, and 300 mg/kg/day administered by oral gavage.
- Dosing Period:
 - F0 Generation: Dosed for 10 weeks prior to mating, during a 2-week mating period, and throughout gestation and lactation for females. Males were dosed for an additional 4-6 weeks after mating.
 - F1 Generation: Selected from F1 offspring and dosed similarly to the F0 generation.
- Parameters Evaluated:
 - Parental Animals: Clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, organ weights (liver, kidneys, adrenal glands), and histopathology of liver and kidneys.
 - Offspring (F1 and F2): Viability, sex ratio, body weight, physical development, and organ weights (thymus) at weaning.



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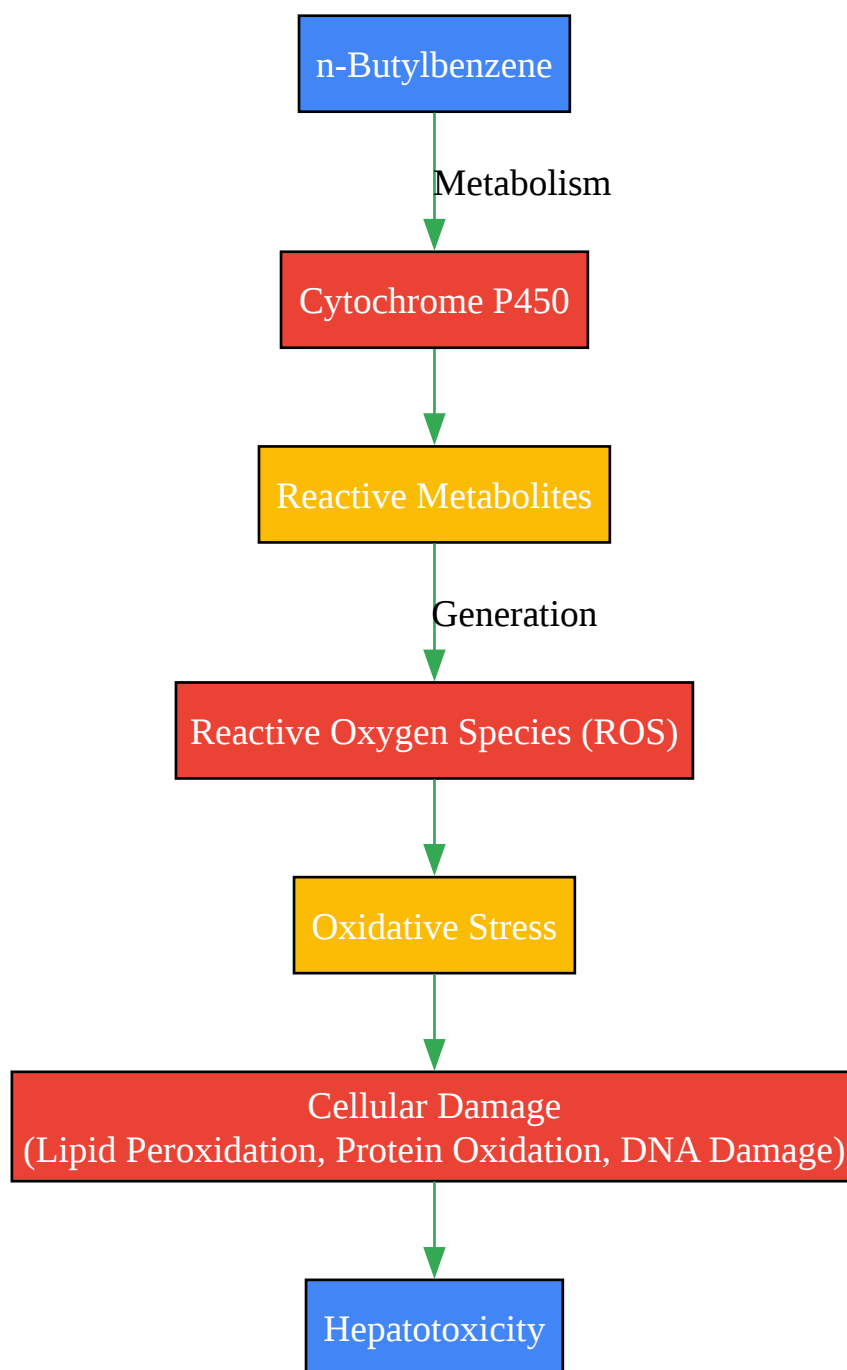
Workflow of the two-generation reproductive toxicity study.

Mechanisms of Toxicity

Direct studies on the mechanisms of **n-butylbenzene** toxicity are scarce. However, based on its structure and the observed target organ toxicities (liver and kidney), as well as data from related aromatic hydrocarbons like benzene and ethylbenzene, several potential mechanisms can be postulated.

Metabolic Activation and Oxidative Stress

It is likely that **n-butylbenzene** undergoes metabolic activation in the liver, primarily through the cytochrome P450 enzyme system. This metabolism can lead to the formation of reactive metabolites that can induce oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. This is a common mechanism of hepatotoxicity for many solvents.[4]



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Postulated metabolic activation and oxidative stress pathway.

Mitochondrial Dysfunction

Mitochondria are critical for cellular energy production and are also a primary source of endogenous ROS. Toxicants and their metabolites can impair mitochondrial function, leading to

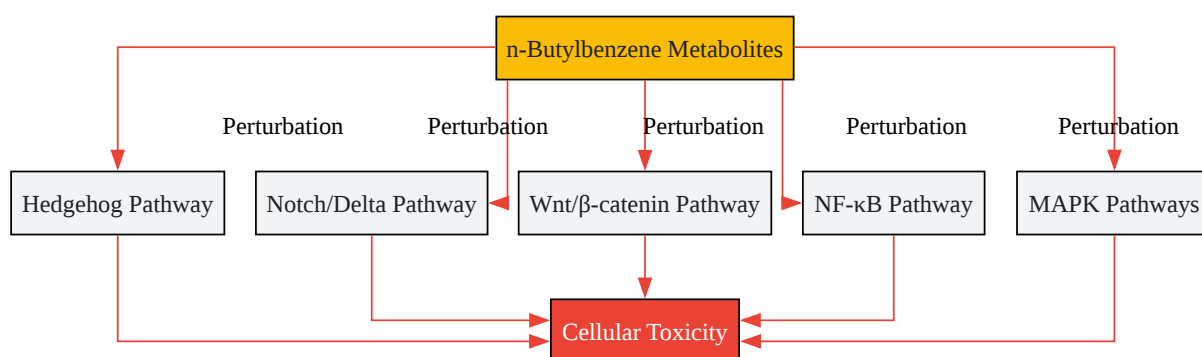
a decrease in ATP production, an increase in ROS generation, and the initiation of apoptotic cell death pathways. Studies on other industrial chemicals have shown that mitochondrial dysfunction is a key event in both liver and kidney toxicity.[5][6]

Perturbation of Cellular Signaling Pathways

While no specific data exists for n-**butylbenzene**, studies on benzene have shown that its metabolites can interfere with critical cellular signaling pathways involved in cell proliferation, differentiation, and survival. These pathways include:

- Hedgehog, Notch/Delta, and Wnt/ β -catenin pathways: These are fundamental for embryonic development and tissue homeostasis.[7][8]
- NF- κ B signaling: This pathway is crucial for regulating the immune and inflammatory responses, as well as cell survival.[7]
- MAPK pathways (e.g., p38-MAPK, ERK): These pathways are involved in the cellular response to stress and regulate processes like apoptosis and cell proliferation.[9]

Disruption of these pathways by reactive metabolites of n-**butylbenzene** could contribute to the observed toxicities.



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Potential perturbation of signaling pathways by metabolites.

Conclusion and Future Directions

The current toxicological profile of n-**butylbenzene** is incomplete. The available data, primarily from a two-generation reproductive toxicity study, indicates that the liver and kidneys are target organs, and provides valuable NOAEL and LOAEL values for risk assessment in this context. However, the lack of robust data on chronic toxicity, carcinogenicity, and genotoxicity represents a significant knowledge gap.

Future research should prioritize:

- Comprehensive chronic toxicity studies to identify long-term health effects.
- Carcinogenicity bioassays to evaluate the cancer-causing potential of n-**butylbenzene**.
- A battery of genotoxicity tests to assess its mutagenic and clastogenic potential.
- Mechanistic studies to elucidate the specific signaling pathways and molecular events underlying n-**butylbenzene**-induced toxicity.

A more complete understanding of the toxicological profile of n-**butylbenzene** is essential for establishing evidence-based occupational exposure limits and environmental quality standards to ensure human health and safety.

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